[3,5-Bis(2-furylcarbonyl)phenyl](2-furyl)methanone
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Description
3,5-Bis(2-furylcarbonyl)phenylmethanone is a chemical compound that belongs to the substituted benzophenone family. It has the molecular formula C21H12O6 .
Molecular Structure Analysis
The molecular structure of 3,5-Bis(2-furylcarbonyl)phenylmethanone is represented by the molecular formula C21H12O6 . The specific structural details are not provided in the search results.Scientific Research Applications
Synthesis and Potential Therapeutic Applications
- Synthesis of Therapeutic Agents : A series of compounds similar to 3,5-Bis(2-furylcarbonyl)phenylmethanone was synthesized for potential use as therapeutic agents. These compounds showed inhibitory activity against α-glucosidase enzyme and had a considerable hemolytic and cytotoxic profile, suggesting their potential in medical applications (Abbasi et al., 2019).
Chemical Synthesis and Method Development
- Photo-Induced Synthesis : The photo-induced rearrangement of related compounds has been utilized for the synthesis of 3,5-Bis(2-furylcarbonyl)phenylmethanone analogs. This method is advantageous for its cost-efficiency and environmentally friendly approach, as it does not require a transition metal catalyst, oxidant, or additives (Wang et al., 2019).
Applications in Alzheimer's Disease
- Alzheimer's Disease Therapy : A study explored the synthesis of multifunctional amides, which includes a step involving the coupling of a compound similar to 3,5-Bis(2-furylcarbonyl)phenylmethanone, for potential use in Alzheimer's disease therapy. The synthesized compounds showed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential as therapeutic agents (Hassan et al., 2018).
Antimicrobial Properties
- Antimicrobial Evaluation : Certain bis-α,β-Unsaturated Ketones, including analogs of 3,5-Bis(2-furylcarbonyl)phenylmethanone, were synthesized and evaluated for their antimicrobial properties. These compounds showed effectiveness against a range of microbial strains, highlighting their potential in developing antimicrobial agents (Altalbawy, 2013).
Photophysical and Electronic Properties
- Photophysical Studies : Research involving derivatives of 3,5-Bis(2-furylcarbonyl)phenylmethanone focused on their photophysical properties. Such studies are crucial for understanding the electronic and optical behavior of these compounds, which can be relevant in various fields like materials science and photonics (Kim et al., 2016).
Antifungal and Antibacterial Activities
- Evaluation of Antimicrobial Activities : A study synthesized derivatives of 3,5-Bis(2-furylcarbonyl)phenylmethanone and evaluated their antifungal and antibacterial activities. The findings from this study suggest the potential use of these compounds in developing new antimicrobial drugs (Chanu et al., 2017).
properties
IUPAC Name |
[3,5-bis(furan-2-carbonyl)phenyl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O6/c22-19(16-4-1-7-25-16)13-10-14(20(23)17-5-2-8-26-17)12-15(11-13)21(24)18-6-3-9-27-18/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUGAPUUZBWVEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC(=CC(=C2)C(=O)C3=CC=CO3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361007 |
Source
|
Record name | Methanone, 1,3,5-benzenetriyltris[2-furanyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3,5-Bis(2-furylcarbonyl)phenyl](2-furyl)methanone | |
CAS RN |
16801-56-2 |
Source
|
Record name | Methanone, 1,3,5-benzenetriyltris[2-furanyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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